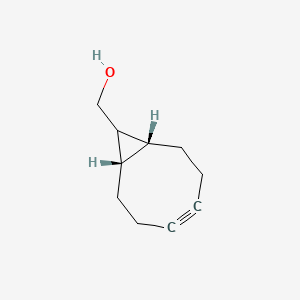

BCN-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-11H,3-7H2/t8-,9+,10? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVXZMGWYBICRW-ULKQDVFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2CO)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2CO)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601254298 | |

| Record name | (1α,8α,9α)-Bicyclo[6.1.0]non-4-yne-9-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263291-41-3 | |

| Record name | (1α,8α,9α)-Bicyclo[6.1.0]non-4-yne-9-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

BCN-OH: A Technical Guide for Bioorthogonal Chemistry

Introduction

(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol, commonly referred to as BCN-OH, is a key reagent in the field of bioorthogonal chemistry.[1][2] As a prominent member of the bicyclo[6.1.0]nonyne (BCN) family of strained cyclooctynes, it has become an indispensable tool for researchers, scientists, and drug development professionals.[1][3] Its significance lies in its unique combination of reactivity, stability, and hydrophilicity, which allows for efficient and specific chemical transformations within complex biological systems without interfering with native processes.[1][3]

The primary application of this compound is in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "copper-free click chemistry".[4][5] This reaction enables the covalent ligation of a BCN-containing molecule to an azide-functionalized partner to form a stable triazole linkage, all without the need for cytotoxic copper catalysts.[1][4] This biocompatibility is crucial for applications in living systems.[4][6]

A defining feature of this compound is its endo-hydroxyl group, which serves as a versatile chemical handle for further functionalization.[1][7] This allows for the attachment of a wide array of molecules, including drugs, imaging agents, and affinity tags, making this compound a foundational building block for creating sophisticated bioconjugates.[7][8]

Core Properties of this compound

This compound is a white to off-white crystalline solid at room temperature.[1] Its structure is characterized by a highly strained bicyclo[6.1.0]non-4-yne core, which is the driving force for its reactivity in SPAAC reactions.[1] The ring strain is estimated to be approximately 12–13 kcal/mol.[1]

| Property | Value | References |

| CAS Number | 1263166-90-0 | [8][9] |

| Molecular Formula | C₁₀H₁₄O | [1][9][10] |

| Molecular Weight | 150.22 g/mol | [1][9][10] |

| Appearance | White to off-white powder/solid | [1][8] |

| Stereochemistry | (1R,8S,9s) or endo configuration | [1][2] |

| Purity | Typically ≥95% or ≥98% | [8][9] |

The SPAAC Reaction: Mechanism and Kinetics

The utility of this compound is fundamentally linked to the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This [3+2] cycloaddition occurs between the strained alkyne of the BCN moiety and an organic azide.[11] The significant ring strain of BCN lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst.[12] A key advantage of the symmetrical structure of BCN is that it forms a single regioisomer upon cycloaddition, which is critical for applications requiring homogeneous products.[13]

Caption: General mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound.

The reaction kinetics of SPAAC are a critical consideration. While BCN exhibits excellent reaction rates, its performance relative to other cyclooctynes like dibenzocyclooctyne (DBCO) depends on the azide partner.[12] Generally, DBCO reacts faster with aliphatic azides, but BCN can show significantly faster kinetics with aromatic azides.[12]

| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Solvent System | References |

| endo-BCN-OH | 0.29 | CD₃CN/D₂O (1:2) | [13][14] |

| endo-BCN-OH | 0.14 | CD₃CN/D₂O (3:1) | [13][14] |

| DBCO | ~1.0 | Not specified | [12] |

| BARAC | ~9.3 | Not specified | [15] |

Note: Reaction rates are highly dependent on the specific reactants, solvent, and temperature.

Applications of this compound in Research and Development

The versatility of this compound has led to its adoption across numerous scientific disciplines. The hydroxyl group allows for its incorporation into a vast range of molecular constructs.

Biomolecule Modification and Labeling

This compound and its derivatives are widely used for the specific labeling of biomolecules.[3][8] By introducing azide groups into proteins, nucleic acids, or glycans through metabolic or enzymatic means, researchers can then use BCN-functionalized probes (e.g., fluorescent dyes, biotin) to attach tags for visualization, tracking, and quantification.[3][8]

Drug Delivery and Antibody-Drug Conjugates (ADCs)

In drug development, this compound serves as a critical linker component for creating ADCs.[8][16] An antibody can be functionalized with an azide, and a potent cytotoxic drug can be attached to a this compound moiety. The subsequent SPAAC reaction creates a stable ADC, where the antibody guides the drug specifically to cancer cells, minimizing off-target toxicity.[16] BCN linkers are valued for the stability they impart to the final conjugate.[7][16]

Caption: Workflow for the development of an Antibody-Drug Conjugate (ADC) using this compound.

Cellular and In Vivo Imaging

This compound is instrumental in creating probes for molecular imaging.[8] By conjugating BCN to fluorescent dyes, highly sensitive probes can be generated for cellular imaging.[8] Similarly, attaching BCN to chelating agents like DOTA allows for the subsequent radiolabeling with isotopes for PET or SPECT imaging in living organisms.[1]

Materials Science

The principles of BCN-based click chemistry extend to materials science.[8] Surfaces such as glass, metal, or polymers can be functionalized with BCN groups.[8] These activated surfaces can then be used to immobilize azide-tagged biomolecules for applications like biosensors and bio-chips.[8]

Experimental Protocols

General Protocol for SPAAC Bioconjugation

This protocol provides a general workflow for conjugating a BCN-functionalized molecule to an azide-modified biomolecule (e.g., a protein).[17][18]

-

Reagent Preparation :

-

Dissolve the azide-modified biomolecule in a suitable aqueous buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of the BCN-functionalized reagent (e.g., BCN-PEG-Fluorophore) in a compatible solvent like DMSO.[17]

-

-

Reaction Setup :

-

Add the BCN reagent stock solution to the biomolecule solution. A molar excess of the BCN reagent (e.g., 10-20 fold) is often used to ensure complete labeling of the biomolecule.[17]

-

The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <20%) to avoid denaturation of the biomolecule.[17]

-

-

Incubation :

-

Quenching (Optional) :

-

If a highly reactive BCN-NHS ester was used for initial functionalization, a quenching reagent like Tris or hydroxylamine can be added to consume any unreacted ester.[17]

-

-

Purification :

-

Remove the excess unreacted BCN reagent from the final conjugate using an appropriate method, such as spin desalting columns, size-exclusion chromatography (SEC), or dialysis.[17]

-

-

Analysis :

-

Validate the final conjugate using methods like SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.[18]

-

Caption: A general experimental workflow for a SPAAC bioconjugation reaction.

Synthesis and Functionalization of the Hydroxyl Group

This compound is typically synthesized via the cyclopropanation of 1,5-cyclooctadiene.[19] Controlling the stereoselectivity of this step is crucial to produce the desired syn isomer, which is the precursor to the endo-BCN-OH used in most bioorthogonal applications.[1]

The primary alcohol on this compound is a key functional handle that allows for its conjugation to a wide variety of molecules.[1][4] It can be converted into other reactive groups to facilitate different coupling strategies. For example, reaction with N,N'-Disuccinimidyl carbonate yields BCN-OSu, which can then react with primary amines.[20] Oxidation of the alcohol yields BCN acid, which allows for the formation of highly stable amide bonds, a key advantage over less stable carbamate linkages sometimes formed from this compound.[7]

Caption: Functionalization pathways of the this compound hydroxyl group.

Advantages and Limitations

The choice of a bioorthogonal reagent depends on the specific experimental context. This compound offers a compelling balance of properties but also has limitations to consider.

| Advantages | Disadvantages |

| Favorable Reactivity/Hydrophilicity Balance : More hydrophilic than highly nonpolar cyclooctynes like DIBO, which can be advantageous for labeling water-exposed proteins.[1][14] | Slower Kinetics with Aliphatic Azides : Generally slower than DBCO when reacting with common aliphatic azides.[12] |

| High Stability : More stable than DBCO in the presence of endogenous thiols like glutathione, reducing off-target reactions.[12] | Thiol Reactivity : Can exhibit some non-negligible cross-reactivity with thiols, though this can be mitigated.[14] |

| Single Regioisomer Product : Its symmetrical structure ensures the formation of a single, well-defined product.[13] | |

| Versatile Functional Handle : The hydroxyl group allows for straightforward derivatization into various reactive species.[1][7] | |

| Small Size : The compact structure is less likely to perturb the function of the biomolecule it is attached to.[21] |

Handling and Storage

Proper handling and storage are essential to maintain the integrity and reactivity of this compound.

-

Storage Conditions : Store at -20°C for long-term stability.[4][10] It can be stored at 0-4°C for short periods (days to weeks).[10]

-

Protection : Keep protected from light and moisture.[4]

-

Atmosphere : Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]

-

Stability : The compound is stable for several weeks under ambient shipping conditions.[10] When stored properly, it has a shelf life of over two years.[10]

Conclusion

This compound is a powerful and versatile tool in the bioorthogonal chemistry toolbox.[4] Its well-balanced properties of reactivity, stability, and hydrophilicity, combined with its small size and the synthetic versatility of its hydroxyl group, make it an ideal choice for a wide range of applications.[1] From fundamental biological research involving the labeling and tracking of biomolecules to the development of advanced therapeutics like ADCs, this compound continues to enable scientific discovery and innovation.[8][22] Understanding its chemical properties, reaction kinetics, and appropriate handling is key to successfully leveraging this reagent for cutting-edge research in chemical biology, drug discovery, and materials science.

References

- 1. This compound | 1263166-90-0 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is BCN:A Versatile Bioconjugation Tool | AxisPharm [axispharm.com]

- 4. endo-BCN-OH, CAS 1263166-90-0 | AxisPharm [axispharm.com]

- 5. This compound | 1263166-90-0 [chemicalbook.com]

- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 7. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. watson-int.com [watson-int.com]

- 9. chemscene.com [chemscene.com]

- 10. medkoo.com [medkoo.com]

- 11. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journal.unnes.ac.id [journal.unnes.ac.id]

- 17. broadpharm.com [broadpharm.com]

- 18. benchchem.com [benchchem.com]

- 19. Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN - PMC [pmc.ncbi.nlm.nih.gov]

- 20. BCN-Osu synthesis - chemicalbook [chemicalbook.com]

- 21. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 22. purepeg.com [purepeg.com]

An In-depth Technical Guide to Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH)

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH), a key reagent in bioorthogonal chemistry. It is intended for researchers, scientists, and drug development professionals.

Introduction

Bicyclo[6.1.0]non-4-yn-9-ylmethanol, commonly known as this compound, is a prominent member of the strained cyclooctyne family.[1] Its unique structure, characterized by a bicyclo[6.1.0]non-4-yne core with a hydroxymethyl group, provides a balance of high reactivity and hydrophilicity.[1] The significant ring strain of approximately 12–13 kcal/mol allows this compound to readily participate in bioorthogonal reactions, most notably the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] This reaction proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[1][2]

The endo-isomer of this compound is the most commonly utilized due to its high reactivity in SPAAC.[3] The primary alcohol group serves as a versatile handle for further chemical modifications, enabling its conjugation to a wide variety of molecules.[4]

Chemical Structure and Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its structure and key properties are summarized below.

Chemical Structure:

Table 1: Physicochemical Properties of endo-BCN-OH

| Property | Value | Reference(s) |

| IUPAC Name | ((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methanol | [5] |

| Synonyms | endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne | [6] |

| CAS Number | 1263166-90-0 | [7] |

| Molecular Formula | C₁₀H₁₄O | [7] |

| Molecular Weight | 150.22 g/mol | [7] |

| Appearance | White to off-white solid | [4] |

| Purity | >95% (typical) | [4] |

| Solubility | Soluble in DCM; Soluble in DMSO (≥ 100 mg/mL) | [4][8] |

| Storage | Store at -20°C, protected from light and moisture. | [9] |

Reactivity and Stability

The reactivity of this compound is dominated by the strained alkyne, which readily undergoes cycloaddition reactions.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The most prominent reaction of this compound is the SPAAC with organic azides to form a stable triazole linkage.[1] This reaction is highly efficient and bioorthogonal, occurring rapidly under physiological conditions without interfering with native biological processes.[10]

Table 2: Second-Order Rate Constants (k₂) for SPAAC of endo-BCN with Various Azides

| Azide | k₂ (M⁻¹s⁻¹) | Conditions | Reference(s) |

| Benzyl azide | 0.29 | CD₃CN/D₂O (1:2), 25°C | [11] |

| 2-azidoethanol (primary) | 0.024 | CDCl₃, 25°C | |

| 2-azidopropanol (secondary) | 0.012 | CDCl₃, 25°C | |

| 2-azido-2-methylpropanol (tertiary) | 0.012 | CDCl₃, 25°C |

Stability Profile

While specific quantitative data on the pH and thermal stability of this compound is not extensively available in public literature, some general observations have been made. BCN derivatives can be sensitive to acidic conditions. For instance, BCN-carbinol shows degradation in the presence of trichloroacetic acid (TCA).[12] Degradation on silica gel has been observed to occur through both oxidation and hydrolysis.[12] For long-term storage, it is recommended to keep this compound at -20°C under an inert atmosphere, protected from light and moisture.[9]

Applications in Research and Drug Development

The versatile reactivity and biocompatibility of this compound make it a valuable tool in various fields.

Bioconjugation and Labeling

This compound is widely used for the labeling of biomolecules such as proteins, peptides, and nucleic acids.[1] The hydroxyl group can be functionalized to introduce other reactive moieties, or this compound itself can be conjugated to azide-modified biomolecules. This enables applications in cellular imaging and visualization of biological processes.[1]

Antibody-Drug Conjugates (ADCs)

This compound serves as a linker in the development of antibody-drug conjugates (ADCs).[1] Its ability to form a stable connection between an antibody and a therapeutic payload is crucial for the targeted delivery of cytotoxic drugs to cancer cells.[13]

Below is a diagram illustrating the general mechanism of action of a BCN-linked ADC targeting a cancer cell.

Materials Science

BCN derivatives are used to functionalize surfaces and polymers.[4] The ability to perform click chemistry on material surfaces allows for the creation of advanced materials with specific biological or chemical properties.

Experimental Protocols

Synthesis of endo-BCN-OH

A general synthetic workflow for endo-BCN-OH is outlined below. This process typically starts from 1,5-cyclooctadiene.

Detailed Protocol: A detailed, step-by-step protocol for the synthesis of endo-BCN-OH can be complex and requires expertise in organic synthesis. A representative procedure involves:

-

Cyclopropanation: To a solution of 1,5-cyclooctadiene in a suitable solvent such as dichloromethane (DCM), a rhodium catalyst (e.g., Rh₂(OAc)₄) is added. Ethyl diazoacetate is then added dropwise at room temperature, and the reaction is stirred overnight. The product, endo-bicyclo[6.1.0]non-4-ene-9-carboxylate, is purified by silica gel chromatography.

-

Hydrolysis: The purified ester is dissolved in an ether solvent. In a separate flask, a suspension of potassium tert-butoxide (KOtBu) in anhydrous diethyl ether is prepared, and water is added. The ester solution is then added to the KOtBu suspension and stirred vigorously overnight at room temperature to yield the carboxylic acid.

-

Reduction: The resulting carboxylic acid is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and slowly added to a cooled (0°C) suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF. The reaction is allowed to warm to room temperature and stirred overnight. After careful quenching of the reaction, the final product, endo-BCN-OH, is purified by silica gel chromatography.

General Protocol for Protein Labeling with BCN

The following is a general workflow for labeling a protein with an azide-functionalized molecule using a BCN derivative. This often involves activating the protein with a BCN-NHS ester.

Detailed Protocol:

-

Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS) at a concentration of approximately 1 mg/mL.

-

Activation: Dissolve the BCN-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use. Add a 20-30 fold molar excess of the BCN-NHS ester solution to the protein solution. The final DMSO concentration should be kept low (e.g., <10%) to avoid protein precipitation.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.

-

Quenching: Add a small amount of an amine-containing buffer (e.g., Tris) to quench any unreacted NHS ester.

-

Purification: Remove the excess, unreacted BCN-NHS ester using a desalting column or dialysis.

-

SPAAC Reaction: The purified BCN-labeled protein can then be reacted with an azide-functionalized molecule of interest in a suitable buffer. The reaction is typically carried out at room temperature.

-

Final Purification: The final labeled protein conjugate can be purified using an appropriate chromatography method, such as size-exclusion or ion-exchange chromatography.

Protocol for Determining Aqueous Solubility

The following is a general protocol for determining the thermodynamic (equilibrium) solubility of this compound in an aqueous buffer.

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Carefully remove an aliquot of the clear supernatant, prepare serial dilutions, and quantify the concentration of dissolved this compound using a validated analytical method such as HPLC-UV or LC-MS with a calibration curve.

Protocol for Assessing pH Stability by HPLC

This protocol outlines a method to monitor the degradation of this compound at different pH values over time.

-

Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile). Prepare buffers at the desired pH values (e.g., pH 4, 7, and 9).

-

Incubation: Dilute the this compound stock solution into each buffer to a known concentration. Incubate the solutions at a constant temperature.

-

Time Points: At specified time intervals (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.

-

HPLC Analysis: Analyze the aliquots by reverse-phase HPLC with UV detection. Use a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with a small amount of acid like formic acid).

-

Data Analysis: Monitor the decrease in the peak area of the intact this compound and the appearance of any degradation product peaks over time. The degradation rate can be determined by plotting the concentration of this compound versus time.

Conclusion

This compound is a powerful and versatile tool for chemical biology and drug development. Its high reactivity in strain-promoted alkyne-azide cycloaddition, coupled with its functional handle for further derivatization, has made it a staple reagent for bioconjugation, labeling, and the construction of complex biomolecules like antibody-drug conjugates. While its stability under certain conditions requires consideration, its advantages in bioorthogonal applications are significant. This guide provides a foundational understanding of this compound, its properties, and its application, serving as a valuable resource for researchers in the field.

References

- 1. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane | 1263166-93-3 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. Copper-free Click-chemsitry (CAS: 1263166-90-0) | SiChem GmbH [shop.sichem.de]

- 5. Dynamics of Endocytosis and Degradation of Antibody-Drug Conjugate T-DM1 in HER2 Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. endo-BCN-OH, CAS 1263166-90-0 | AxisPharm [axispharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. Effective extracellular payload release and immunomodulatory interactions govern the therapeutic effect of trastuzumab deruxtecan (T-DXd) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. books.rsc.org [books.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the BCN-OH Mechanism of Action in SPAAC

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling covalent ligation in complex biological environments without the need for cytotoxic catalysts.[1][] Among the repertoire of strained alkynes, Bicyclo[6.1.0]non-4-yn-9-ylmethanol (this compound) is a prominent reagent, valued for its excellent balance of reactivity, stability, and small size.[1][3] This guide provides a detailed examination of the mechanism of action of this compound in SPAAC, supported by quantitative kinetic data, experimental protocols, and mechanistic diagrams.

The Core Mechanism: A [3+2] Dipolar Cycloaddition

The fundamental reaction involving BCN is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of Huisgen [3+2] dipolar cycloaddition.[4] In this reaction, the azide functions as a 1,3-dipole, and the strained alkyne of the BCN ring acts as the dipolarophile.[4]

The key to this catalyst-free reaction is the significant ring strain inherent to the bicyclo[6.1.0]nonyne structure, which is estimated to be around 12–13 kcal/mol.[1] This strain dramatically lowers the activation energy of the cycloaddition.[4][5] The energy released from the strained alkyne as it transitions to a more stable, planar triazole ring drives the reaction forward, allowing it to proceed rapidly at physiological temperatures.[][4] The reaction is concerted and results in a highly stable, aromatic triazole linkage, covalently connecting the two molecules.[4][6]

References

- 1. This compound | 1263166-90-0 | Benchchem [benchchem.com]

- 3. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 4. benchchem.com [benchchem.com]

- 5. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH)

For Researchers, Scientists, and Drug Development Professionals

Core Concepts and Properties

(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol, commonly referred to as BCN-OH, is a key bifunctional linker molecule in the field of bioorthogonal chemistry. Its structure, featuring a strained cyclooctyne ring and a primary alcohol, provides a unique combination of reactivity and versatility for various bioconjugation applications. The inherent ring strain of the bicyclo[6.1.0]nonyne core allows it to readily undergo [3+2] cycloaddition with azides without the need for a cytotoxic copper catalyst, a reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This makes it an ideal tool for labeling and modifying biological molecules in living systems. The hydroxyl group serves as a convenient handle for further chemical modifications, enabling its attachment to a wide array of molecules of interest.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Synonyms | This compound, endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne |

| CAS Number | 1263166-90-0 |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| Appearance | White to off-white powder/crystal |

| Melting Point | 64 °C |

| Purity | ≥ 90% (GC), typically >98% from most suppliers |

| Storage Conditions | Store at ≤ -10 °C for long-term stability |

Reactivity and Stability

This compound is primarily utilized for its high reactivity in SPAAC reactions. The rate of this reaction is dependent on the nature of the azide partner. While generally slower than dibenzocyclooctyne (DBCO) with aliphatic azides, this compound can exhibit significantly faster kinetics with aromatic azides. BCN has also been reported to be more stable than DBCO in the presence of thiols, which is a crucial consideration for intracellular applications. Specific quantitative data on its stability under varying pH and temperature conditions is not extensively published; however, its derivatives are generally used in physiological buffers (pH 7.2-8.5) at temperatures ranging from 4°C to 37°C.

Synthesis of (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol

The synthesis of this compound is a multi-step process that typically starts from commercially available 1,5-cyclooctadiene. The following is a representative experimental protocol compiled from various sources.

Experimental Protocol: Synthesis of this compound

Step 1: Cyclopropanation

-

To a solution of 1,5-cyclooctadiene in dichloromethane (DCM), add a catalytic amount of Rhodium(II) acetate dimer (Rh₂(OAc)₄).

-

Add ethyl diazoacetate dropwise at room temperature and stir the reaction mixture overnight.

-

After the reaction is complete, filter the mixture and concentrate it under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain the endo-bicyclo[6.1.0]non-4-ene-9-carboxylate.

Step 2: Hydrolysis

-

Dissolve the ester from Step 1 in diethyl ether.

-

In a separate flask, prepare a suspension of potassium tert-butoxide (KOtBu) in anhydrous diethyl ether and add water.

-

Add the ester solution to the KOtBu suspension and stir vigorously overnight at room temperature.

-

Acidify the reaction mixture with dilute HCl and extract with ether.

-

Dry the organic layer over MgSO₄, filter, and concentrate to yield anti-bicyclo[6.1.0]non-4-ene-9-carboxylic acid.

Step 3: Bromination and Debromination

-

Dissolve the carboxylic acid from Step 2 in a suitable solvent.

-

Perform a bromination/debromination sequence to introduce the alkyne functionality. This typically involves reaction with N-Bromosuccinimide (NBS) followed by elimination with a strong base like potassium bis(trimethylsilyl)amide (KHMDS) to yield endo-bicyclo[6.1.0]non-4-yne-9-carboxylic acid.

Step 4: Reduction

-

In a flame-dried flask under an inert atmosphere, suspend Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C and slowly add a solution of the carboxylic acid from Step 3 in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting suspension and wash the solid with THF.

-

Concentrate the filtrate and purify the crude product by silica gel chromatography to afford (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (this compound).

Synthesis Workflow Diagram

Applications in Bioconjugation and Drug Development

The primary application of this compound lies in its use as a bioorthogonal linker for the conjugation of various molecules, including proteins, antibodies, and nanoparticles.

Antibody-Drug Conjugates (ADCs)

This compound is a valuable tool in the construction of ADCs. The general strategy involves the functionalization of an antibody with an azide group and a cytotoxic drug with this compound (or vice versa), followed by their conjugation via SPAAC.

Step 1: Antibody Modification with Azide

-

Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4).

-

Dissolve an azide-functionalized NHS ester (e.g., Azide-PEG4-NHS ester) in anhydrous DMSO to a concentration of 10 mM immediately before use.

-

Add a 5-20 fold molar excess of the dissolved linker to the antibody solution. The final concentration of the organic solvent should not exceed 10%.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

(Optional) Quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

Remove excess, unreacted linker using a desalting column or by dialysis.

Step 2: Drug Modification with this compound (Activation of this compound)

-

To activate the hydroxyl group of this compound for reaction with an amine-containing drug, it can be converted to a more reactive intermediate, such as an N-hydroxysuccinimidyl (NHS) carbonate.

-

Dissolve this compound in anhydrous acetonitrile. Add N,N'-disuccinimidyl carbonate (DSC) and a non-nucleophilic base like triethylamine (TEA).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

The resulting BCN-NHS carbonate can be purified and then reacted with an amine-functionalized drug to form a stable carbamate linkage.

Step 3: SPAAC Conjugation

-

Dissolve the BCN-functionalized drug in a compatible solvent.

-

Add a 1.5-5 fold molar excess of the BCN-functionalized drug to the azide-modified antibody in a reaction buffer (e.g., PBS, pH 7.4).

-

Incubate the reaction mixture for 2-24 hours at 4°C or room temperature.

-

Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted drug and other small molecules.

Functionalization of Nanoparticles

This compound can be used to functionalize the surface of nanoparticles for targeted drug delivery or imaging applications. The hydroxyl group can be activated to react with surface functional groups on the nanoparticles (e.g., amines), followed by SPAAC with an azide-modified targeting ligand or therapeutic agent.

Step 1: Nanoparticle Surface Modification with BCN

-

Activate this compound as described in the ADC protocol (Step 2) to form an amine-reactive species like BCN-NHS carbonate.

-

Disperse amine-functionalized nanoparticles in a suitable buffer (e.g., 100 mM sodium carbonate buffer, pH 8.5).

-

Add the activated BCN linker to the nanoparticle dispersion.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with continuous mixing.

-

(Optional) Quench any unreacted active esters with a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Purify the BCN-functionalized nanoparticles by repeated centrifugation and resuspension or by size-exclusion chromatography.

Step 2: Conjugation of Azide-Modified Molecule

-

Disperse the BCN-functionalized nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).

-

Add the azide-modified molecule of interest (e.g., targeting peptide, fluorescent dye) to the nanoparticle suspension.

-

Incubate the reaction mixture for 4-24 hours at room temperature or 37°C with gentle mixing.

-

Purify the final conjugated nanoparticles to remove any unreacted molecules.

Application as a Mitochondrial Probe Control

This compound serves as a crucial negative control in studies involving the mitochondria-targeted probe, BCN-TPP. BCN-TPP is designed to detect protein sulfenylation within mitochondria, a key post-translational modification in redox signaling. The triphenylphosphonium (TPP) cation directs the probe to the mitochondria.

Mechanism of Action and Role of this compound

BCN-TPP reacts with sulfenylated cysteine residues on mitochondrial proteins. By using this compound as a control, which lacks the mitochondria-targeting TPP group, researchers can differentiate between mitochondria-specific and cytosolic reactions, ensuring that the observed effects of BCN-TPP are indeed localized to the mitochondria.

Experimental Workflow: Detection of Mitochondrial Protein Sulfenylation

Quantitative Data

SPAAC Reaction Kinetics

The second-order rate constants (k₂) for the SPAAC reaction between this compound and various azides are crucial for designing bioconjugation experiments. The table below provides a comparison of the reaction kinetics of this compound with that of DBCO, another commonly used cyclooctyne.

| Cyclooctyne | Azide | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| This compound | Benzyl Azide | ~0.07 - 0.29 |

| DBCO | Benzyl Azide | ~0.1 - 1.0 |

| This compound | Phenyl Azide | ~0.2 |

| DBCO | Phenyl Azide | ~0.033 |

Note: Reaction rates are dependent on the solvent, temperature, and specific structure of the reactants.

Reactivity with Protein Sulfenic Acid

This compound and its derivatives can also react with protein sulfenic acids. The following table compares the reactivity of this compound and BCN-TPP with a model protein sulfenic acid.

| Probe | Second-Order Rate Constant (k) [M⁻¹s⁻¹] |

| This compound | 27.6 |

| BCN-TPP | 5.99 |

This data highlights that the addition of the TPP group can influence the reactivity of the BCN moiety.

Conclusion

(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its favorable balance of reactivity and stability, coupled with the bioorthogonal nature of the SPAAC reaction, makes it an indispensable component in the development of ADCs, functionalized nanoparticles, and probes for studying cellular processes. This guide provides a comprehensive overview of its core properties, synthesis, and key applications, offering a solid foundation for its effective utilization in advanced research and development.

The Role of BCN-OH as a Strained Alkyne: A Technical Guide

Introduction: In the landscape of modern chemical biology and drug development, the ability to perform specific chemical transformations within complex biological systems is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling reactions that proceed with high selectivity and efficiency without interfering with native biochemical processes.[1][2] A cornerstone of this field is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free "click" reaction that has revolutionized the labeling and tracking of biomolecules.[3][4]

At the heart of SPAAC are strained cycloalkynes, whose inherent ring strain drives the reaction forward.[1][5] Among these, Bicyclo[6.1.0]nonyne (BCN) has emerged as a particularly versatile and robust reagent.[1][6] This technical guide provides an in-depth examination of (1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethanol, commonly known as BCN-OH, a prominent member of the BCN family. We will explore its core principles, quantitative reactivity data, detailed experimental protocols, and diverse applications, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Core Concepts: Strain-Driven Reactivity

This compound is a bifunctional molecule characterized by a bicyclo[6.1.0]non-4-yne core and an endo-hydroxyl group.[7] The reactivity of the BCN moiety is driven by significant ring strain, estimated to be around 12–13 kcal/mol, which distorts the alkyne bond from its preferred linear geometry.[7] This stored energy lowers the activation barrier for the [3+2] dipolar cycloaddition reaction with an azide (a 1,3-dipole), leading to the rapid and irreversible formation of a stable triazole linkage.[1][8]

A key advantage of this strain-promoted reaction is that it proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[7][9] The endo-isomer of this compound is noted to be the more reactive isomer in SPAAC.[10] The hydroxyl group provides a convenient handle for further chemical modification, allowing for the attachment of various functionalities such as PEG linkers, fluorescent dyes, or therapeutic payloads.[7][11]

Quantitative Data

The performance of this compound in bioorthogonal reactions is best understood through quantitative data. The following tables summarize its key physicochemical properties, reaction kinetics, and stability compared to other reagents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₁₀H₁₄O | [7] |

| Molecular Weight | 150.22 g/mol | [7] |

| CAS Number | 1263166-90-0 | [7] |

| Appearance | White to off-white crystalline solid | [7] |

| Functional Groups | Strained Alkyne, Primary Alcohol |[12] |

Table 2: Comparative Reaction Kinetics in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

| Strained Alkyne | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Source(s) |

|---|---|---|---|

| BCN | Benzyl Azide | ~0.1 - 0.28 | [6][13] |

| BCN | Aromatic/Electron-deficient Azides | Up to 30-fold faster than with benzyl azide | [9][13] |

| DBCO (ADIBO) | Benzyl Azide | ~0.3 - 1.0 |[6] |

Note: Reaction rates are highly dependent on the specific reactants, solvent, and temperature.[6] While DBCO generally reacts faster with aliphatic azides, BCN can exhibit significantly faster kinetics with aromatic and electron-deficient azides.[3][9]

Table 3: Reaction Kinetics in Strain-Promoted Oxidation-Controlled Cycloalkyne-1,2-Quinone (SPOCQ) Reaction

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Source(s) |

|---|---|---|

| This compound + 1,2-Quinone | 1824 | [14][15] |

| THS + 1,2-Quinone | 110.6 | [14][15] |

| TCO-OH + 1,2-Quinone | 11.56 |[14][15] |

Note: The SPOCQ reaction of this compound is significantly faster than that of other strained alkynes and alkenes.[14][15]

Table 4: Thermodynamic Activation Parameters for this compound in SPOCQ Reaction (at 25°C)

| Parameter | Value | Source(s) |

|---|---|---|

| ΔH‡ (Enthalpy of Activation) | 2.25 kcal/mol | [14][15] |

| ΔS‡ (Entropy of Activation) | -36.3 cal/K·mol | [14][15] |

| ΔG‡ (Gibbs Free Energy of Activation) | 13.1 kcal/mol |[14][15] |

Table 5: Comparative Stability in the Presence of Glutathione (GSH)

| Reagent | Condition | Half-life | Source(s) |

|---|---|---|---|

| BCN | In presence of Glutathione (GSH) | ~6 hours | [13] |

| DBCO | In presence of Glutathione (GSH) | ~71 minutes |[13] |

Note: BCN demonstrates significantly greater stability in thiol-rich environments compared to DBCO, making it a more robust choice for intracellular studies.[3][13]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research.

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol outlines a general method for conjugating a BCN-functionalized molecule to an azide-containing biomolecule.

-

Reagent Preparation:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-containing molecule with the BCN reagent. A typical molar excess for the BCN reagent is 5-20 fold, depending on the biomolecule's concentration and reactivity.

-

Adjust the final volume with the reaction buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <10% v/v) to maintain biomolecule stability.[16]

-

-

Incubation:

-

Purification:

-

Characterization:

Protocol 2: Synthesis of an Activated this compound Derivative (BCN-OSu)

The hydroxyl group of this compound can be activated for facile reaction with primary amines. This protocol describes the synthesis of [(1R,8S,9S)-bicyclo[6.1.0]non-4-yn-9-yl]methyl 2,5-dioxopyrrolidin-1-yl carbonate (BCN-OSu).[17]

-

Reagents and Materials:

-

This compound ((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethanol)

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Triethylamine (TEA)

-

Anhydrous acetonitrile

-

Ethyl acetate, hexanes, ether, water, brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Under a nitrogen atmosphere, dissolve this compound (1.0 eq) and N,N'-Disuccinimidyl carbonate (2.0 eq) in anhydrous acetonitrile.[17]

-

Add triethylamine (3.2 eq) to the solution and stir the reaction overnight at room temperature.[17]

-

Monitor the reaction by TLC until the this compound starting material is consumed.

-

Dilute the reaction mixture with a 1:1 solution of ethyl acetate:ether.[17]

-

Wash the organic layer sequentially with water (6 times) and brine (2 times).[17]

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.[17]

-

-

Purification:

-

Purify the crude product by silica flash column chromatography using a hexanes:ethyl acetate gradient (e.g., 3:1) to yield BCN-OSu as a white solid.[17]

-

-

Characterization:

-

Confirm the structure and purity of the product using ¹H NMR and mass spectrometry.[17]

-

Visualizations: Mechanisms and Workflows

Diagrams created using DOT language provide clear visual representations of the chemical processes and experimental designs involving this compound.

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Experimental workflow for a typical SPAAC bioconjugation.

Caption: Functionalization pathways of the this compound hydroxyl group.

Applications in Research and Drug Development

The favorable balance of reactivity, stability, and hydrophilicity makes this compound and its derivatives invaluable tools across various scientific disciplines.[1][7]

-

Bioconjugation and Labeling: BCN reagents are widely used to label proteins, peptides, nucleic acids, and carbohydrates with probes such as fluorescent dyes or biotin for imaging and tracking studies in living cells.[1][18][19]

-

Drug Development and Delivery: A prominent application is in the construction of Antibody-Drug Conjugates (ADCs).[7][18] The BCN linker forms a stable connection between a targeting antibody and a potent cytotoxic payload, enabling targeted cancer therapy.[1][7] Its derivatives are also used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras).[20]

-

Materials Science: The BCN moiety can be used to functionalize the surfaces of polymers, nanoparticles, and biosensors.[18] This allows for the precise attachment of azide-modified molecules to create advanced materials for targeted delivery or diagnostic applications.[19]

-

Metabolic Labeling: Researchers can introduce azide-modified metabolic precursors (e.g., azido-sugars) into cells, which are then incorporated into biomolecules.[18] Subsequent reaction with a BCN-functionalized probe allows for the visualization and study of metabolic pathways.[18]

-

Probe Development: this compound serves as a crucial building block for creating more complex chemical probes.[21] For instance, it has been used as a control reagent for mitochondrial-targeted probes and can be incorporated into systems for studying protein interactions.[18][21]

Conclusion

This compound has firmly established itself as a cornerstone reagent in the field of bioorthogonal chemistry. Its high reactivity, driven by ring strain, enables efficient copper-free click reactions with azides, while its structure provides superior stability in biological media compared to other strained alkynes like DBCO.[6][13] The presence of a hydroxyl group offers a versatile handle for synthesizing a wide array of functionalized probes and linkers. For researchers, scientists, and drug development professionals, this compound provides a robust and reliable tool for bioconjugation, live-cell imaging, and the construction of targeted therapeutics, continuing to push the boundaries of what is possible in the study and manipulation of biological systems.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Design, Synthesis, and Properties of Strained Alkyne Cycloparaphenylenes. [scholarsbank.uoregon.edu]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 1263166-90-0 | Benchchem [benchchem.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 11. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. endo-BCN-OH, 1263166-90-0 | BroadPharm [broadpharm.com]

- 13. benchchem.com [benchchem.com]

- 14. edepot.wur.nl [edepot.wur.nl]

- 15. High Rates of Quinone-Alkyne Cycloaddition Reactions are Dictated by Entropic Factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. BCN-Osu synthesis - chemicalbook [chemicalbook.com]

- 18. watson-int.com [watson-int.com]

- 19. What is BCN:A Versatile Bioconjugation Tool | AxisPharm [axispharm.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. medchemexpress.com [medchemexpress.com]

The Researcher's Guide to Copper-Free Click Chemistry: An In-Depth Introduction to BCN-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of copper-free click chemistry, with a specific focus on the versatile reagent, (1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH). This document details the core principles, quantitative reaction kinetics, experimental protocols, and key applications of this compound in bioconjugation and drug development, serving as a critical resource for professionals in the field.

Introduction to Copper-Free Click Chemistry and the Role of this compound

Bioorthogonal chemistry has revolutionized the study of biological systems by enabling chemical reactions to occur within living organisms without interfering with native biochemical processes.[1][2][3] A cornerstone of this field is the strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction.[2] This reaction capitalizes on the high ring strain of cyclooctynes to react selectively with azides, forming a stable triazole linkage without the need for cytotoxic copper catalysts.[4][5]

Bicyclo[6.1.0]nonyne (BCN) derivatives have emerged as powerful tools in SPAAC.[6] Among them, this compound is particularly significant due to its favorable balance of reactivity and hydrophilicity.[5] The hydroxyl group provides a convenient handle for further functionalization, allowing for its incorporation into a wide array of molecules, including proteins, nucleic acids, and imaging agents.[7] this compound is instrumental in the development of advanced therapeutics, such as antibody-drug conjugates (ADCs), where it can form a stable connection between an antibody and a therapeutic payload.[5][8]

Core Principles of this compound Reactivity

The high reactivity of this compound in SPAAC is driven by the significant ring strain of the bicyclo[6.1.0]nonyne core, which is estimated to be around 12–13 kcal/mol. This strain lowers the activation energy of the [3+2] cycloaddition with azides.[9] The reaction is highly specific and proceeds efficiently under mild, physiological conditions, making it ideal for in vivo applications.[6]

BCN exists as two diastereomers, endo and exo. The endo isomer, where the cyclopropane ring is oriented "under" the eight-membered ring, generally exhibits slightly higher reactivity in SPAAC compared to the exo isomer due to differences in ring strain and the accessibility of the alkyne.[10]

Quantitative Data: Reaction Kinetics and Stability

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k). The following tables summarize the reaction kinetics of BCN derivatives with various azides and compare them to other common cyclooctynes.

Table 1: Second-Order Rate Constants for SPAAC Reactions of BCN with Various Azides

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Solvent System |

| BCN | Benzyl azide | ~0.06 - 0.1 | Acetonitrile:Water |

| endo-BCN | Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2)[10] |

| exo-BCN | Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2)[10] |

| BCN | Phenyl azide | ~0.2 | Acetonitrile:Water (3:1)[11] |

| BCN | 2-Azidoethanol | 0.024 | Not specified[11] |

| BCN | 2-Azidopropanol | 0.012 | Not specified[11] |

| BCN | 2-Azido-2-methylpropanol | 0.012 | Not specified[11] |

| BCN | Electron-deficient aryl azides | up to 2.9 | Not specified[11] |

| This compound | - | 0.20 (with benzyl azide) | Acetonitrile:Water (1:2)[7] |

Table 2: Comparative Reaction Kinetics of Cyclooctynes with Benzyl Azide

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Key Characteristics |

| Dibenzocyclooctyne | DBCO | ~0.1 - 1.0 | High reactivity, widely used.[12] |

| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | Smaller and less lipophilic than DBCO, but generally slower reaction rates.[12] |

| Difluorinated Cyclooctyne | DIFO | ~0.076 | Electron-withdrawing fluorine atoms enhance reactivity. Can show reactivity towards sulfhydryl groups.[12] |

| Dibenzoannulated Cyclooctyne | DIBO | ~0.3 - 0.7 | Structurally similar to DBCO with robust reactivity.[12] |

Stability Profile

The stability of the BCN moiety is a critical consideration. While generally stable, BCN derivatives can be susceptible to degradation under strong acidic conditions.[12][13] Studies have shown that BCN carbamates can be unstable in biological media, undergoing hydrolysis. In contrast, BCN amides exhibit significantly greater stability, making them a better choice for applications requiring long incubation times.[7][13] BCN has also been shown to be more stable than DBCO in the presence of thiols like glutathione, which is an important consideration for intracellular applications.[14]

Experimental Protocols

Protocol 1: Synthesis of (1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethanol (endo-BCN-OH)

This protocol describes a multi-step synthesis of endo-BCN-OH starting from 1,5-cyclooctadiene.[15]

Materials:

-

1,5-Cyclooctadiene

-

Ethyl diazoacetate

-

Rhodium(II) acetate dimer (Rh₂(OAc)₄)

-

Potassium tert-butoxide (KOtBu)

-

N-Bromosuccinimide (NBS)

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous solvents (DCM, Diethyl ether, THF)

-

Reagents for workup and purification (HCl, NaHCO₃, MgSO₄, silica gel)

Procedure:

-

Cyclopropanation: To a solution of 1,5-cyclooctadiene in anhydrous DCM, add a catalytic amount of Rh₂(OAc)₄. Add ethyl diazoacetate dropwise at room temperature and stir the reaction mixture overnight. Purify the crude product by silica gel chromatography to obtain endo-bicyclo[6.1.0]non-4-ene-9-carboxylate.[15]

-

Hydrolysis: Dissolve the ester in diethyl ether. In a separate flask, prepare a suspension of KOtBu in anhydrous diethyl ether and add water. Add the ester solution to the KOtBu suspension and stir vigorously overnight at room temperature. Acidify the reaction mixture with dilute HCl and extract with ether. Dry the organic layer over MgSO₄, filter, and concentrate to yield anti-bicyclo[6.1.0]non-4-ene-9-carboxylic acid.[15]

-

Bromination and Debromination: Dissolve the carboxylic acid in a suitable solvent and perform a bromination/debromination sequence. This typically involves reaction with NBS followed by elimination with a strong base like KHMDS to yield endo-bicyclo[6.1.0]non-4-yne-9-carboxylic acid.[15]

-

Reduction: In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF. Cool the suspension to 0°C and slowly add a solution of the endo-bicyclo[6.1.0]non-4-yne-9-carboxylic acid in anhydrous THF. Allow the reaction to warm to room temperature and stir until completion. Carefully quench the reaction with water and extract the product with diethyl ether. Purify by silica gel chromatography to yield endo-BCN-OH.[15][16]

References

- 1. benchchem.com [benchchem.com]

- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Copper-free click reactions with polar bicyclononyne derivatives for modulation of cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medium.com [medium.com]

- 7. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Simple and Efficient Approach to the Synthesis of Endo and Exo Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. B-cell receptor - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. rsc.org [rsc.org]

BCN-OH as a Linker in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[6.1.0]nonyne (BCN) and its derivatives have become indispensable tools in the field of chemical biology and drug development.[1] This guide provides a comprehensive technical overview of BCN-OH, a prominent member of the BCN family, and its application as a linker in bioconjugation. This compound is valued for its favorable balance of reactivity and hydrophilicity, making it a versatile reagent for labeling proteins, peptides, nucleic acids, and for constructing complex bioconjugates like antibody-drug conjugates (ADCs).[1]

The primary mechanism of action for BCN linkers is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal "click chemistry" reaction. The inherent ring strain of the cyclooctyne in the BCN molecule allows it to react spontaneously and specifically with azide-functionalized molecules to form a stable triazole linkage.[1][2] A key advantage of SPAAC is that it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[1]

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The reactivity of this compound is driven by its significant ring strain, estimated to be around 12–13 kcal/mol.[1] This strain is released during the [3+2] cycloaddition reaction with an azide, forming a stable triazole ring. The reaction is highly specific, as neither the alkyne nor the azide group readily reacts with other functional groups found in biological systems.

Figure 1: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Data

The efficiency and reliability of bioconjugation reactions are critical. Below are tables summarizing key quantitative data for BCN linkers.

Table 1: Reaction Kinetics of BCN with Various Azides

Second-order rate constants (k₂) provide a measure of the reaction speed between the BCN linker and different azide-containing molecules.

| Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System |

| Benzyl azide | ~0.06 - 0.1 | Acetonitrile:Water |

| Phenyl azide | ~0.2 | Acetonitrile:Water (3:1)[1] |

| 2-Azidoethanol | 0.024 | Not specified[1] |

| 2-Azidopropanol | 0.012 | Not specified[1] |

| 2-Azido-2-methylpropanol | 0.012 | Not specified[1] |

| Electron-deficient aryl azides | up to 2.9 | Not specified[1] |

| BODIPY-FL Azide | ~0.3 | Methanol |

Note: Reaction rates can be influenced by factors such as the specific derivatives of the cyclooctyne and azide, solvent polarity, and temperature.

Table 2: Stability of BCN Linkers

The stability of the linker is crucial for the integrity of the bioconjugate, especially in biological environments.

| Condition | Half-life (t₁/₂) | Notes |

| Glutathione (GSH) | ~6 hours | BCN is significantly more stable in the presence of thiols than DBCO.[3] |

| Human Plasma | Stable | BCN-amide probes were found to be perfectly stable in human plasma.[2] |

| Acidic Conditions (TCA/DCA) | Degradation observed | The stability of the BCN moiety may be limited under acidic conditions used in oligonucleotide synthesis.[4] |

| Neutral pH (in RAW264.7 cells) | 79% degraded after 24h | BCN groups showed the lowest stability compared to other bioorthogonal groups in this intracellular environment.[1] |

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following protocols outline the key steps for bioconjugation using this compound derivatives.

Protocol 1: Antibody Modification with BCN-NHS Ester

This protocol describes the activation of an antibody with a BCN-NHS ester to introduce the reactive alkyne handle.

Materials:

-

Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

-

BCN-PEGn-NHS Ester (10 mM in anhydrous DMSO)

-

Quenching solution (1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Methodology:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

-

Linker Activation: Immediately before use, prepare a 10 mM stock solution of the BCN-PEGn-NHS ester in anhydrous DMSO.

-

Conjugation Reaction: Add a 5-20 fold molar excess of the BCN-PEGn-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted linker and quenching reagents using a desalting column equilibrated with PBS, pH 7.4.

-

Characterization: Determine the protein concentration and the degree of labeling (DOL) of the BCN-modified antibody.

Protocol 2: SPAAC Reaction with Azide-Modified Payload

This protocol details the "click" reaction between the BCN-modified antibody and an azide-functionalized molecule (e.g., a drug, fluorophore, or biotin).

Materials:

-

BCN-modified antibody (from Protocol 1)

-

Azide-containing molecule of interest

-

Reaction Buffer (e.g., PBS, pH 7.4)

Methodology:

-

Reaction Setup: In a suitable reaction vessel, combine the BCN-modified antibody with the azide-containing molecule. A 1.5 to 5-fold molar excess of the azide-payload is typically used.

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C with gentle agitation.

-

Purification: Purify the final antibody conjugate to remove any unreacted payload. Common methods include size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterization: Characterize the final conjugate to determine purity, drug-to-antibody ratio (DAR), and confirm structural integrity using methods like SEC, HIC, and mass spectrometry.

Protocol 3: Characterization of Antibody-Drug Conjugates (ADCs)

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.

-

Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).

-

Gradient: A linear gradient from high to low salt concentration is used to elute the ADC species.

-

Detection: UV absorbance at 280 nm.

-

Calculation: The average DAR is calculated from the relative peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, etc.).[5][6]

2. Purity and Aggregate Analysis by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size and is used to assess the purity of the ADC and quantify the presence of aggregates.

-

Column: An SEC column appropriate for antibody analysis.

-

Mobile Phase: Isocratic elution with a suitable buffer (e.g., PBS, pH 7.4).

-

Detection: UV absorbance at 280 nm.

3. Intact Mass Analysis by Mass Spectrometry (MS)

LC-MS analysis of the intact or reduced ADC provides precise mass information to confirm the conjugation and determine the distribution of drug-loaded species.[7]

Applications and Visualizations

This compound linkers are employed in a wide range of applications, from the construction of ADCs for targeted cancer therapy to the development of molecular probes for studying cellular processes.

Application in Antibody-Drug Conjugates (ADCs)

This compound and its derivatives are instrumental in the synthesis of ADCs. The workflow typically involves the separate modification of the antibody with an azide or BCN moiety and the payload with the complementary reactive group, followed by the SPAAC conjugation.

Figure 2: Experimental workflow for ADC synthesis using a BCN linker.

Application in Studying G-Protein Coupled Receptor (GPCR) Signaling

BCN-conjugated fluorescent probes can be used to study the intricate signaling pathways of GPCRs. For example, a fluorescently labeled ligand can be used to visualize receptor binding, internalization, and downstream signaling events.

The following diagram illustrates a simplified GPCR signaling cascade that can be investigated using such probes.

Figure 3: A BCN-conjugated ligand binding to a GPCR and initiating a signaling cascade.

Conclusion

This compound and its derivatives are powerful and versatile tools for bioconjugation, offering a favorable combination of reactivity, stability, and biocompatibility. The copper-free SPAAC reaction enables the efficient and specific labeling of a wide range of biomolecules under physiological conditions. This technical guide provides a foundation for researchers, scientists, and drug development professionals to effectively utilize this compound linkers in their work, from basic research to the development of next-generation therapeutics. The provided data and protocols serve as a starting point for the design and execution of robust and reproducible bioconjugation strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

Introduction: The Rise of BCN-OH in Bioorthogonal Chemistry

An In-depth Technical Guide to BCN-OH Applications in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Bicyclo[6.1.0]non-4-yn-9-ylmethanol (this compound) is a prominent member of the bicyclo[6.1.0]nonyne (BCN) family of strained cyclooctynes, which have become indispensable tools in chemical biology.[1] Its core structure features a highly strained alkyne within a bicyclic system, which is the driving force for its reactivity in bioorthogonal reactions.[1] The defining characteristic of this compound is the endo-hydroxyl group, which provides a convenient handle for further chemical modifications and conjugations.[1]

This compound is particularly significant due to its favorable balance of high reactivity and hydrophilicity.[1] This allows it to participate readily in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[1][2] The ability to form a stable triazole linkage with azide-functionalized molecules without the need for cytotoxic copper catalysts makes this compound and its derivatives ideal for applications in living systems, including protein labeling, live-cell imaging, and the development of targeted therapeutics.[1][3]

Core Reaction: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary application of this compound stems from its high reactivity in SPAAC reactions.[1] This reaction is a type of [3+2] cycloaddition between the strained alkyne of the BCN moiety and an organic azide. The significant ring strain of the BCN core (approximately 12–13 kcal/mol) dramatically lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and efficiently at physiological temperatures and in aqueous environments without a copper catalyst.[1] The resulting product is a stable triazole linkage.[1][4] The biocompatibility of this reaction is a major advantage, as it avoids the cytotoxicity associated with copper catalysts used in traditional click chemistry.[5]

Key Applications in Chemical Biology

The versatility of the BCN scaffold has led to its widespread use in numerous applications.

Antibody-Drug Conjugates (ADCs)

This compound is a valuable tool in the construction of ADCs, which are targeted therapies designed to deliver potent cytotoxic drugs selectively to cancer cells.[6] In this context, this compound serves as a component of the linker that connects the antibody to the drug payload.[1][6] The SPAAC reaction enables the stable and specific conjugation of a BCN-functionalized drug to an azide-modified antibody, or vice-versa.[7] This targeted approach minimizes systemic toxicity and enhances the therapeutic window of the cytotoxic agent.[6] Recent in silico studies have shown a favorable binding affinity between this compound and the antibody pertuzumab, highlighting its potential as an effective linker in ADCs for breast cancer therapy.[6]

References

- 1. This compound | 1263166-90-0 | Benchchem [benchchem.com]

- 2. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 3. watson-int.com [watson-int.com]

- 4. What is BCN:A Versatile Bioconjugation Tool | AxisPharm [axispharm.com]

- 5. broadpharm.com [broadpharm.com]

- 6. journal.unnes.ac.id [journal.unnes.ac.id]

- 7. watsonnoke.com [watsonnoke.com]

BCN-OH as a Control Reagent for BCN-TPP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BCN-OH as a critical control reagent for studies involving BCN-TPP, a mitochondria-targeted probe. Here, we delve into the chemical properties, mechanisms of action, and experimental considerations, presenting quantitative data, detailed protocols, and visual workflows to support rigorous scientific inquiry.

Introduction to BCN-TPP and the Necessity of a Control Reagent

Bicyclo[6.1.0]non-4-yne (BCN) derivatives are powerful tools in bioorthogonal chemistry, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][2] BCN-TPP is a specialized derivative featuring a triphenylphosphonium (TPP) cation, a lipophilic moiety that directs the molecule to accumulate within the mitochondria.[3][4][5] This targeting is driven by the large negative membrane potential of the mitochondrial inner membrane.[3][4] BCN-TPP is designed as a reactive probe to trap protein sulfenic acids (-SOH), a transient oxidative post-translational modification, within the mitochondrial matrix.[6][7][8]

However, the introduction of the positively charged and lipophilic TPP group can induce biological effects independent of the BCN group's reactivity.[8] These off-target effects may include alterations in mitochondrial respiration and overall cellular energetics.[6][8][9] Therefore, to deconvolve the effects of the BCN moiety's specific reactivity from the non-specific effects of the TPP group, a carefully designed control reagent is essential.

This compound serves as the ideal negative control for BCN-TPP.[6][7] It contains the same reactive BCN core but replaces the mitochondria-targeting TPP cation with a hydroxyl (-OH) group.[6][7] This modification renders this compound unable to accumulate in the mitochondria, allowing researchers to isolate and identify the true biological consequences of the TPP-mediated mitochondrial targeting and reactivity of BCN-TPP.[8]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of BCN-TPP and this compound is fundamental to their application. The key distinction is the presence of the TPP group in BCN-TPP, which imparts a positive charge and significantly increases its lipophilicity, versus the neutral, more hydrophilic hydroxyl group in this compound.

| Property | BCN-TPP | This compound | Reference(s) |

| Full Name | Triphenylphosphonium-functionalized bicyclo[6.1.0]non-4-yne | (1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethanol | [6][10] |

| Molecular Formula | C₂₈H₂₈P⁺ (as cation) | C₁₀H₁₄O | [10][11] |

| Molecular Weight | 403.49 g/mol (as cation) | 150.22 g/mol | [10][11] |

| Key Functional Groups | Bicyclononyne, Triphenylphosphonium (TPP) | Bicyclononyne, Hydroxyl (-OH) | [1][6] |

| Primary Role | Mitochondria-targeted sulfenic acid probe | Non-targeting negative control reagent | [6][7][8] |

| Solubility | Soluble in organic solvents (e.g., DMSO) | Soluble in organic solvents (e.g., DMSO) and aqueous solutions | [6] |

| Appearance | White to off-white powder | White to off-white powder | [10] |

Logical Framework for Control Experiments

The experimental design hinges on the differential localization of BCN-TPP and this compound. By comparing the effects of these two reagents, researchers can attribute specific outcomes to the mitochondrial targeting of BCN-TPP.

Figure 1. Logical diagram illustrating the use of this compound to validate BCN-TPP's mitochondrial-specific effects.

Quantitative Data: Reactivity and Mitochondrial Impact

Studies have quantified the reactivity of BCN-TPP and this compound and their impact on mitochondrial function. These data are crucial for interpreting experimental results.

Reaction Kinetics with a Model Sulfenylated Protein

The reactivity of the BCN moiety in both compounds was tested against a stabilized protein sulfenic acid model, C165A AhpC-SOH. The rates of adduct formation were determined using ESI-TOF mass spectrometry.[8]

| Compound | Reactant | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Key Finding | Reference(s) |

| This compound | C165A AhpC-SOH | 15.2 | High reactivity of the BCN alkyne with sulfenic acid. | [8] |

| BCN-TPP | C165A AhpC-SOH | 3.3 | The TPP moiety reduces the reaction rate by ~4.6-fold compared to this compound. | [8] |